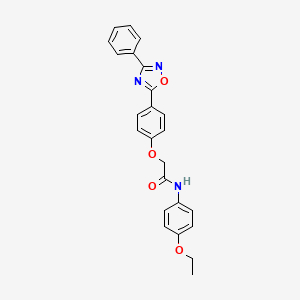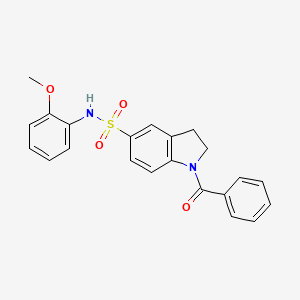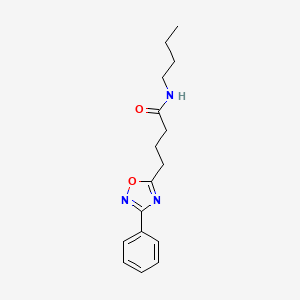
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. The compound is commonly referred to as EPOAD and has been synthesized using different methods.
科学的研究の応用
EPOAD has potential applications in various fields of scientific research. In medicine, the compound has been studied for its anticancer properties. Studies have shown that EPOAD inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, EPOAD has been studied for its potential use as a herbicide. The compound has been shown to inhibit the growth of weeds by inhibiting photosynthesis. In material science, EPOAD has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield.
作用機序
The mechanism of action of EPOAD varies depending on its application. In medicine, the compound induces apoptosis in cancer cells by activating the caspase pathway. In agriculture, EPOAD inhibits photosynthesis by inhibiting the electron transport chain. In material science, EPOAD exhibits high fluorescence quantum yield due to its ability to transfer energy from the excited state to the ground state.
Biochemical and Physiological Effects:
EPOAD has been shown to have various biochemical and physiological effects. In medicine, the compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. In agriculture, EPOAD has been shown to inhibit the growth of weeds and reduce crop damage caused by pests. In material science, EPOAD exhibits high fluorescence quantum yield, making it a potential candidate for use in OLEDs.
実験室実験の利点と制限
EPOAD has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize using simple methods. Another advantage is that EPOAD exhibits high fluorescence quantum yield, making it a useful tool for studying energy transfer in materials. However, one limitation is that EPOAD is not very soluble in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on EPOAD. In medicine, further studies could be conducted to investigate the compound's potential as a cancer treatment. In agriculture, research could focus on developing more effective herbicides based on EPOAD. In material science, further research could be conducted to explore the compound's potential for use in OLEDs and other optoelectronic devices.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound with potential applications in medicine, agriculture, and material science. The compound can be synthesized using various methods and exhibits different mechanisms of action depending on its application. EPOAD has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成法
EPOAD can be synthesized using various methods, including the condensation reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is purified using recrystallization. Another method involves the reaction between 4-ethoxyaniline and 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetyl chloride in the presence of a base such as triethylamine.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-20-14-10-19(11-15-20)25-22(28)16-30-21-12-8-18(9-13-21)24-26-23(27-31-24)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHBGLCIZRLFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)








